N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-(4-methoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydroxide, and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyrazole compounds .
Scientific Research Applications
N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.
2-(4-Methoxyphenoxy)acetohydrazide: Another precursor used in the synthesis.
N’-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine: A structurally similar compound with different functional groups
Uniqueness
N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a pyrazole ring, methoxyphenoxy group, and hydrazide functional group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H22N4O3/c1-31-22-12-14-23(15-13-22)32-18-24(30)27-26-16-20-17-29(21-10-6-3-7-11-21)28-25(20)19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30)/b26-16+ |
InChI Key |
MELRHTJVZWGOOW-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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